molecular formula C12H12BrNO3 B14092276 Methyl 6-bromo-2-propyl-1,3-benzoxazole-4-carboxylate

Methyl 6-bromo-2-propyl-1,3-benzoxazole-4-carboxylate

Cat. No.: B14092276
M. Wt: 298.13 g/mol
InChI Key: YVMZDQZHANTHFG-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2-propyl-1,3-benzoxazole-4-carboxylate is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-2-propyl-1,3-benzoxazole-4-carboxylate typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction can be catalyzed by various catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts . For example, a common method involves the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs large-scale batch or continuous flow reactors. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the product. The use of environmentally friendly catalysts and solvents is becoming increasingly popular in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-2-propyl-1,3-benzoxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .

Scientific Research Applications

Methyl 6-bromo-2-propyl-1,3-benzoxazole-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 6-bromo-2-propyl-1,3-benzoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-bromo-2-propyl-1,3-benzoxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group and carboxylate ester functionality contribute to its versatility in various chemical reactions and applications .

Biological Activity

Methyl 6-bromo-2-propyl-1,3-benzoxazole-4-carboxylate is a compound belonging to the benzoxazole family, known for its diverse biological activities. This article explores its biological activity, including anticancer properties, antibacterial effects, and potential as an inhibitor for specific enzymes.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Bromine Substitution : The presence of a bromine atom at the 6-position enhances its reactivity and biological activity.
  • Propyl Group : The 2-propyl substituent contributes to the lipophilicity of the compound, potentially influencing its interaction with biological membranes.
  • Carboxylate Functionality : The carboxylate group can participate in various interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazole derivatives. This compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance:

  • Cytotoxicity : Compounds in the benzoxazole family have demonstrated cytotoxic effects against breast cancer cells (MCF-7), lung cancer cells (A549), and liver cancer cells (HepG2) with IC50 values often in the low micromolar range .
Cell LineIC50 (µM)Reference
MCF-70.57
A5490.92
HepG28

The structure-activity relationship (SAR) studies indicate that modifications to the benzoxazole scaffold can significantly enhance anticancer activity. For example, the introduction of halogen atoms or alkyl groups can improve potency against specific cancer types .

Antibacterial Activity

Benzoxazole derivatives have also been evaluated for their antibacterial properties. While this compound's specific antibacterial profile is less documented, related compounds have shown selective activity against Gram-positive bacteria .

Enzyme Inhibition

One area of interest is the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH), which is crucial for nucleotide biosynthesis in pathogens like Mycobacterium tuberculosis. Compounds similar to this compound have been identified as potential IMPDH inhibitors with minimum inhibitory concentrations (MIC) less than or equal to 1 µM . This suggests that further exploration into this compound could reveal significant therapeutic applications against drug-resistant strains.

Case Studies and Research Findings

  • Anticancer Studies : A study focused on various benzoxazole derivatives revealed that certain modifications led to enhanced apoptosis in cancer cells, as indicated by increased levels of caspase activation . this compound's structural features may similarly contribute to such mechanisms.
  • Antibacterial Testing : Screening tests indicated that while many benzoxazole derivatives exhibit moderate antibacterial activity, their selectivity towards certain bacterial strains makes them candidates for further development .
  • Enzyme Inhibition Profiles : Investigations into IMPDH inhibitors have shown promising results for benzoxazole derivatives, suggesting that this compound may also possess similar inhibitory capabilities against this target .

Properties

Molecular Formula

C12H12BrNO3

Molecular Weight

298.13 g/mol

IUPAC Name

methyl 6-bromo-2-propyl-1,3-benzoxazole-4-carboxylate

InChI

InChI=1S/C12H12BrNO3/c1-3-4-10-14-11-8(12(15)16-2)5-7(13)6-9(11)17-10/h5-6H,3-4H2,1-2H3

InChI Key

YVMZDQZHANTHFG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C=C(C=C2O1)Br)C(=O)OC

Origin of Product

United States

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